Cas no 2967-96-6 (Benzoic acid,2-fluoro-3,4-dimethoxy-)
Benzoic acid,2-fluoro-3,4-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,2-fluoro-3,4-dimethoxy-
- 2-Fluor-3,4-dimethoxy-benzoesaeure
- 2-fluoro-3,4-dimethoxy-benzoic acid
- 2-fluoroveratric acid
- AC1L7ZUK
- c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2
- C9H9FO4
- NSC400849
- SureCN1766176
- SCHEMBL1766176
- XKHNQEYSGMZRJI-UHFFFAOYSA-N
- E91851
- benzoic acid, 2-fluoro-3,4-dimethoxy-
- 2-fluoro-3,4-dimethoxybenzoic acid
- InChI=1/C9H9FO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12
- 2967-96-6
- CS-0190393
- EN300-375797
- DTXSID30322287
- NSC-400849
-
- Inchi: 1S/C9H9FO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
- InChI Key: XKHNQEYSGMZRJI-UHFFFAOYSA-N
- SMILES: FC1=C(C(=O)O)C=CC(=C1OC)OC
Computed Properties
- Exact Mass: 200.04847
- Monoisotopic Mass: 200.04848693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- PSA: 55.76
Benzoic acid,2-fluoro-3,4-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375797-0.05g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 0.05g |
$816.0 | 2023-03-02 | ||
| Enamine | EN300-375797-0.1g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 0.1g |
$855.0 | 2023-03-02 | ||
| Enamine | EN300-375797-0.25g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 0.25g |
$893.0 | 2023-03-02 | ||
| Enamine | EN300-375797-0.5g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 0.5g |
$933.0 | 2023-03-02 | ||
| Enamine | EN300-375797-1.0g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375797-2.5g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 2.5g |
$1903.0 | 2023-03-02 | ||
| Enamine | EN300-375797-5.0g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 5.0g |
$2816.0 | 2023-03-02 | ||
| Enamine | EN300-375797-10.0g |
2-fluoro-3,4-dimethoxybenzoic acid |
2967-96-6 | 10.0g |
$4176.0 | 2023-03-02 | ||
| Aaron | AR01BV5T-500mg |
Benzoic acid,2-fluoro-3,4-dimethoxy- |
2967-96-6 | 95% | 500mg |
$429.00 | 2025-02-12 | |
| Aaron | AR01BV5T-1g |
Benzoic acid,2-fluoro-3,4-dimethoxy- |
2967-96-6 | 95% | 1g |
$572.00 | 2025-02-12 |
Benzoic acid,2-fluoro-3,4-dimethoxy- Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on Benzoic acid,2-fluoro-3,4-dimethoxy-
Recent Advances in the Study of Benzoic acid,2-fluoro-3,4-dimethoxy- (CAS: 2967-96-6) in Chemical Biology and Pharmaceutical Research
Benzoic acid,2-fluoro-3,4-dimethoxy- (CAS: 2967-96-6) is a fluorinated benzoic acid derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by the presence of fluorine and methoxy substituents on the aromatic ring, exhibits distinct electronic and steric effects that make it a valuable scaffold in drug design and medicinal chemistry. Recent studies have explored its role as a building block for novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of Benzoic acid,2-fluoro-3,4-dimethoxy- as a key intermediate in the synthesis of selective JAK3 inhibitors. The researchers demonstrated that the fluorine atom at the 2-position and the methoxy groups at the 3,4-positions significantly enhanced the binding affinity of the resulting compounds to the JAK3 kinase domain, while maintaining selectivity over other JAK family members. This finding highlights the importance of this scaffold in the development of targeted therapies for autoimmune diseases.
In the field of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported on the antibacterial properties of derivatives incorporating the Benzoic acid,2-fluoro-3,4-dimethoxy- moiety. The study found that these compounds exhibited potent activity against drug-resistant Gram-positive bacteria, including MRSA strains, with MIC values in the low micromolar range. Mechanistic studies suggested that the fluorine substitution plays a crucial role in membrane penetration and target binding.
From a chemical biology perspective, researchers have utilized Benzoic acid,2-fluoro-3,4-dimethoxy- as a versatile probe for studying enzyme mechanisms. A 2024 ACS Chemical Biology paper described its use as a substrate analog for studying the structure-activity relationships of catechol-O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism. The fluorine atom served as a useful 19F NMR probe, while the methoxy groups provided insights into the enzyme's steric constraints.
The synthetic accessibility of Benzoic acid,2-fluoro-3,4-dimethoxy- has also been improved through recent methodological advances. A 2023 Organic Process Research & Development article presented a scalable, green chemistry approach to its production, utilizing continuous flow technology and minimizing hazardous reagents. This development is particularly significant for potential pharmaceutical applications where large quantities of the compound may be required.
Looking forward, Benzoic acid,2-fluoro-3,4-dimethoxy- continues to show promise in multiple areas of pharmaceutical research. Current investigations are exploring its potential in CNS drug development, where its ability to cross the blood-brain barrier is being evaluated. Additionally, its application in PET tracer development is being studied, leveraging the fluorine atom for 18F radiolabeling. These diverse applications underscore the compound's versatility and importance in modern drug discovery and chemical biology research.
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